molecular formula C16H16N2O3S B2917720 (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 886131-76-6

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2917720
CAS No.: 886131-76-6
M. Wt: 316.38
InChI Key: WBHOOXGFEUZCOH-NTMALXAHSA-N
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Description

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is a high-purity small molecule with the CAS Registry Number 886131-76-6. It has a molecular formula of C 16 H 16 N 2 O 3 S and a molecular weight of 316.37 g/mol . This compound belongs to the class of 1,3-thiazole derivatives, a privileged scaffold in medicinal chemistry known for its broad spectrum of polypharmacologic applications . Thiazole-containing compounds are recognized as key structures in the development of novel therapeutic agents and are frequently investigated for their potential as DNA-binding agents and enzyme inhibitors . Recent scientific literature highlights that structurally similar arylidene-hydrazinyl-thiazole derivatives demonstrate promising dual efficacy as DNA groove binders and inhibitors of enzymes like human dihydrofolate reductase (hDHFR), showing potent and selective anti-breast cancer activity in vitro . Other research into thiazole-based compounds has also explored their function as modulators of ion channels, such as the Zinc-Activated Channel (ZAC) . Supplied as a solid, this product is intended for research purposes such as biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in early drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-methyl-4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-9-4-6-12(7-5-9)14-11(3)22-16(17-14)18-15(21)10(2)8-13(19)20/h4-8H,1-3H3,(H,19,20)(H,17,18,21)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHOOXGFEUZCOH-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C\C(=O)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the enone moiety. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification steps like recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The thiazole ring is a common feature in many drugs, and modifications to this structure can lead to new treatments for diseases such as cancer and infections .

Industry

In the industrial sector, (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions .

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, the enone moiety can participate in Michael addition reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Key Substituents Biological Activity/Properties Reference
(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid Cyclobutyl-phenyl group at thiazole C4, no methyl at C3 Studied for crystal packing and Hirshfeld surface interactions; no reported bioactivity
4-Oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid (4a) Saturated butanoic acid chain, no methyl at C3 or C5 PPARγ agonist (EC₅₀ = 0.42 μM), comparable to rosiglitazone (RSG)
(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid (Target Compound) (Z)-but-2-enoic acid chain, methyl at C3 and C5, p-tolyl at thiazole C4 Hypothesized enhanced PPARγ binding due to conjugated system and methyl/p-tolyl groups

Key Observations:

  • In contrast, the saturated butanoic acid chain in 4a may reduce binding affinity due to increased flexibility.
  • The methyl group at thiazole C5 in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., cyclobutyl-phenyl in ), improving solubility.
  • Carboxylic Acid Position : The α,β-unsaturated carboxylic acid in the target compound could facilitate stronger hydrogen bonding with PPARγ’s active site compared to 4a’s saturated chain .

Characterization Data Comparison :

  • ¹³C NMR : The target compound’s conjugated system is expected to show deshielded carbonyl signals (~165–170 ppm), similar to the cyclobutyl analog (165.30 ppm for C=O) .
  • Hirshfeld Surface Analysis : The cyclobutyl analog’s crystal packing revealed dominant H···O (27.4%) and H···C (19.7%) interactions , while the target compound’s p-tolyl group may increase C···H contributions.

Biological Activity

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid, identified by its CAS number 886131-76-6, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of 316.4 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have illustrated the antimicrobial potential of thiazole derivatives. For instance, compounds related to (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid have demonstrated significant inhibitory effects against various bacterial strains.

  • Inhibition of Pathogenic Bacteria :
    • A study reported that certain thiazole derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM .
    • The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antibacterial efficacy .
  • Fungal Activity :
    • Other derivatives showed activity against fungi such as Candida albicans and Aspergillus niger , with MIC values ranging from 3.92 to 4.23 mM .

Cytotoxic Effects

The cytotoxicity of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid has been evaluated using MTT assays on various cell lines:

CompoundCell LineIC50 (μM)
3gHaCat5.21 ± 1.13
3gBalb/c 3T34.50 ± 0.59
3gMCF73.53 ± 0.32

These results indicate promising cytotoxic effects, suggesting potential applications in cancer therapy .

Molecular docking studies have provided insights into the binding interactions of thiazole derivatives with key bacterial enzymes such as DNA gyrase and MurD. For example, compound 3g formed multiple hydrogen bonds with critical residues at the active site of DNA gyrase, indicating a mechanism similar to that of established antibiotics like ciprofloxacin .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : In one study, derivatives were tested against eight Gram-positive and Gram-negative bacteria, showing activity that exceeded traditional antibiotics like ampicillin .
  • Antifungal Studies : Another investigation assessed the antifungal properties against various strains, revealing that some thiazole compounds had MIC values significantly lower than those of standard antifungal agents .

Q & A

Q. Which structural modifications enhance this compound’s bioavailability without compromising activity?

  • Advanced : Introduce hydrophilic groups (e.g., –SO₃H in ) to improve solubility. Methylation of the carboxylic acid (to ester prodrugs) enhances membrane permeability, as seen in ’s pyrazole derivatives. Balance logP values (2–4) for optimal absorption .

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